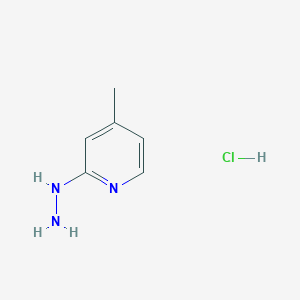
2-Hydrazino-4-methylpyridine hydrochloride
Overview
Description
2-Hydrazino-4-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is known for its reactivity and is used in various synthetic processes, including the production of bioactive skeletons and as a catalyst in hydrogen peroxide synthesis . This compound is also an intermediate in the synthesis of diazonium salts .
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 2-hydrazino-4-methylpyridine hydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It is known that this compound is an intermediate in the synthesis of diazonium salt . It can be modified to produce skeletons that are bioactive .
Pharmacokinetics
The compound’s physical properties such as melting point (41-44 °c), boiling point (90-92 °c/1 mmhg), and solubility in methanol could influence its bioavailability.
Result of Action
It is known that this compound is a reactive, catalysis, strain, synthetic molecule that can be used in the production of peroxide .
Action Environment
Its storage temperature (2-8°c) suggests that temperature could play a role in maintaining its stability .
Biochemical Analysis
Biochemical Properties
2-Hydrazino-4-methylpyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . It is also used as a hydrogen peroxide catalyst for synthetic methods .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible roles in enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-4-methylpyridine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, within a temperature range of 0-150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the reduction of corresponding diazonium salts . This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Hydrazine hydrate is a common reagent for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 2-Hydrazino-4-methylpyridine.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinopyridines.
Scientific Research Applications
2-Hydrazino-4-methylpyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of diazonium salts and other bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a catalyst in hydrogen peroxide synthesis and other industrial processes.
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazino-1-methylpyridine: Similar but with a different substitution pattern.
Uniqueness: 2-Hydrazino-4-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the hydrazine group and the methyl group at the 4-position makes it particularly useful in synthetic applications and as a catalyst .
Properties
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPVMJLTBMFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






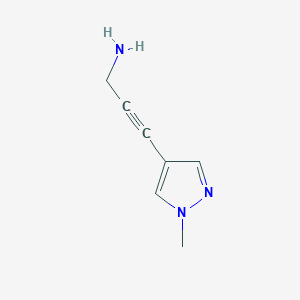

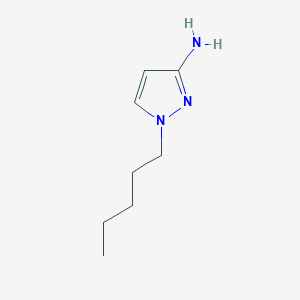
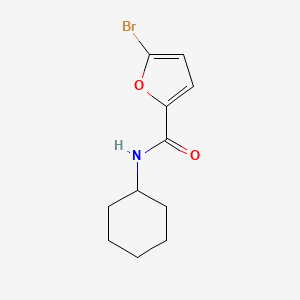
![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)
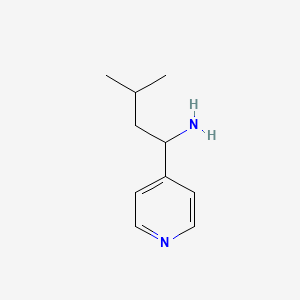

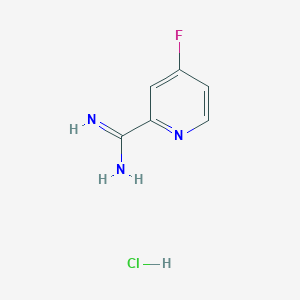

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)
